molecular formula C11H12O B3370857 1-(Cyclopropylidenemethyl)-4-methoxybenzene CAS No. 55088-84-1

1-(Cyclopropylidenemethyl)-4-methoxybenzene

Cat. No. B3370857
CAS RN: 55088-84-1
M. Wt: 160.21 g/mol
InChI Key: CSTHEJHWGOBADJ-UHFFFAOYSA-N
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Description

“1-(Cyclopropylidenemethyl)-4-methoxybenzene” is a chemical compound with the molecular formula C10H10 . It has a molecular weight of 130.19 . The CAS number for this compound is 7555-67-1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Cyclopropylidenemethyl)-4-methoxybenzene” include a boiling point of 58-59 °C and a density of 1.075±0.06 g/cm3 . These properties can be important in understanding the behavior of the compound under various conditions.

Scientific Research Applications

Pharmacotoxicological Characterization

A study explored the pharmacodynamic profile of 1-cyclohexyl-x-methoxybenzene derivatives, which have structural similarities with analgesics like tramadol and dissociative anesthetics like phencyclidine. The in vitro and in vivo studies in mice revealed effects on sensorimotor responses, motor activity, analgesia, thermoregulation, and cardiorespiratory responses, suggesting potential abuse and bodily harm risks (Bilel et al., 2021).

Chemical Synthesis and Structural Analysis

1-(Cyclopropylidenemethyl)-4-methoxybenzene derivatives have been involved in studies focusing on chemical synthesis processes. For instance, Collins et al. (1991) described the synthesis of a derivative through intramolecular (3 + 2) cycloadditions, leading to the formation of a cis-fused tricycle (Collins et al., 1991). Shishov et al. (2014) synthesized a hydroxy-4-methoxytricyclo compound from a derivative in a process involving Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization (Shishov et al., 2014).

Polymerization and Material Science

In the field of material science, Lahti et al. (1994) studied the polymerization of a derivative leading to the formation of poly(2-cyano-5-methoxy-1,4-phenylene vinylene), a polyelectrolyte with potential applications in electronics (Lahti et al., 1994). Additionally, Yao et al. (2009) reported the transformation of bis(4-methoxyphenyl)methanol through BF3·OEt2-catalyzed reactions with (arylmethylene)cyclopropanes, yielding polysubstituted cyclopentenes (Yao et al., 2009).

Electrochemical Studies

Electrochemical studies involving 1-(cyclopropylidenemethyl)-4-methoxybenzene derivatives have also been conducted. For example, McGuire and Peters (2016) investigated the electrochemical reduction of a derivative known as methoxychlor at carbon and silver cathodes, revealing insights into the mechanism of reduction in pesticides (McGuire & Peters, 2016).

Spectroscopy and NMR Characterization

Ikeda et al. (2004) conducted spectroscopic and NMR studies on the inclusion complex formation of Metoprolol with various cyclodextrins, utilizing derivatives for assessing modes of interaction in aqueous solutions (Ikeda et al., 2004).

properties

IUPAC Name

1-(cyclopropylidenemethyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-12-11-6-4-10(5-7-11)8-9-2-3-9/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTHEJHWGOBADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450769
Record name Benzene, 1-(cyclopropylidenemethyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylidenemethyl)-4-methoxybenzene

CAS RN

55088-84-1
Record name Benzene, 1-(cyclopropylidenemethyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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